

The Genesis and Scientific Deep Dive into Tridemorph: A Systemic Fungicide

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A Technical Guide on the History, Discovery, and Mechanism of Action of a Pioneering Morpholine Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of **Tridemorph**, a pioneering systemic fungicide. Developed by BASF in the 1960s and commercialized under the trade name Calixin, **Tridemorph** marked a significant advancement in the control of powdery mildew and other fungal diseases in economically important crops. This document delves into the scientific underpinnings of its fungicidal activity, focusing on its role as a potent inhibitor of ergosterol biosynthesis. Detailed experimental methodologies that were pivotal in elucidating its mode of action are presented, alongside quantitative data on its efficacy. Furthermore, this guide utilizes graphical representations to illustrate the biochemical pathways affected by **Tridemorph** and the experimental workflows employed in its scientific investigation.

A Historical Perspective: The Dawn of Systemic Fungicides

The mid-20th century witnessed a paradigm shift in agricultural disease management with the advent of systemic fungicides. Unlike their contact-based predecessors, these compounds



could be absorbed and translocated within the plant, offering protection to new growth and combating established infections. It was within this innovative climate that BASF, a German chemical company, embarked on research that would lead to the development of the morpholine class of fungicides.[1][2][3][4][5]

Tridemorph emerged from these extensive research and development efforts in the 1960s.[1] [2][3][4][6][7] First registered in Germany in 1969, it was introduced to the market as Calixin.[1] This novel compound demonstrated exceptional efficacy against a range of phytopathogenic fungi, most notably Erysiphe graminis, the causal agent of powdery mildew in cereals.[2][6] Its systemic properties, allowing for both protective and curative action, made it a valuable tool for farmers worldwide.[1]

The Chemistry of Control: Synthesis and Formulation

Tridemorph, chemically known as 2,6-dimethyl-4-tridecylmorpholine, is a synthetic organic compound. The commercial production of **Tridemorph** typically involves a one-step catalytic reaction between tridecanol and 2,6-dimethylmorpholine.[1]

Experimental Protocol: Synthesis of **Tridemorph**

Objective: To synthesize **Tridemorph** through the catalytic reaction of tridecanol and 2,6-dimethylmorpholine.

Materials:

- Tridecanol
- 2,6-dimethylmorpholine
- Suitable catalyst (e.g., a supported metal catalyst)
- Nitrogen gas
- Hydrogen gas
- Reaction vessel equipped with heating, stirring, and a dropping funnel



Rectification apparatus

Procedure:

- Catalyst Activation: Add tridecanol and the catalyst to the reactor.
- Inert Atmosphere: Purge the reactor with nitrogen and then hydrogen to create an inert atmosphere.
- Heating: Heat the mixture to a temperature sufficient to activate the catalyst.
- Addition of Reactant: Further increase the temperature while adding 2,6-dimethylmorpholine dropwise.
- Reaction: Maintain the elevated temperature and continue stirring until the reaction is complete.
- Separation: Allow the mixture to settle, then separate the catalyst from the liquid phase.
- Purification: Purify the resulting filtrate through rectification to obtain the final **Tridemorph** product.[1]

Tridemorph is typically formulated as an emulsifiable concentrate (EC) for agricultural application.[3]

Mechanism of Action: Disrupting the Fungal Cell Membrane

The fungicidal efficacy of **Tridemorph** lies in its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital sterol component unique to fungi. This targeted action provides a degree of selectivity, minimizing its impact on host plants.

The Ergosterol Biosynthesis Pathway: A Fungal Achilles' Heel

Ergosterol plays a crucial role in maintaining the fluidity, permeability, and function of fungal cell membranes. Its biosynthesis is a complex, multi-step process, making it an attractive target for



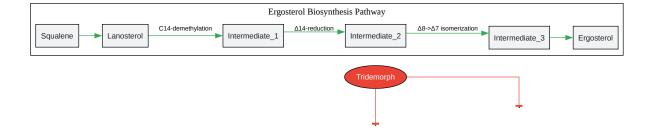
antifungal agents.

Dual-Enzyme Inhibition: The Key to Tridemorph's Potency

Tridemorph exerts its inhibitory effect on two key enzymes within the ergosterol biosynthesis pathway:

- Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol precursors.
- Sterol $\Delta 8 \rightarrow \Delta 7$ -isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.[8][9][10][11]

Inhibition of these enzymes leads to the accumulation of aberrant sterol intermediates and a depletion of ergosterol in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the cessation of fungal growth and cell death.



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Caption: Inhibition of the ergosterol biosynthesis pathway by **Tridemorph**.

Elucidating the Mechanism: Key Experimental Approaches



The determination of **Tridemorph**'s mode of action was the result of meticulous scientific investigation employing a variety of experimental techniques.

Fungicidal Activity Assays

The initial assessment of **Tridemorph**'s efficacy involved in vitro and in vivo fungicidal activity assays.

Experimental Protocol: In Vitro Fungicidal Activity Assay (Agar Dilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) and the effective concentration for 50% growth inhibition (EC50) of **Tridemorph** against various fungal pathogens.

Materials:

- Pure Tridemorph compound
- Appropriate fungal culture medium (e.g., Potato Dextrose Agar PDA)
- Cultures of target fungal pathogens
- Sterile petri dishes
- Solvent for **Tridemorph** (e.g., ethanol or acetone)

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **Tridemorph** in a suitable solvent.
- Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
- Media Preparation: Incorporate the different concentrations of Tridemorph into molten agar medium.
- Plating: Pour the amended agar into sterile petri dishes and allow to solidify.

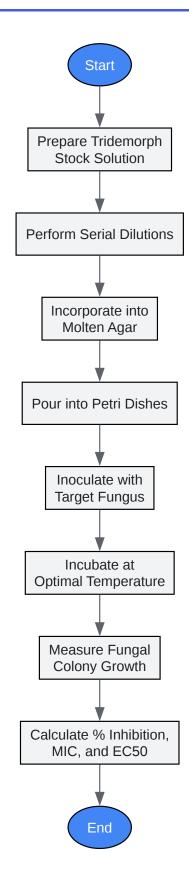






- Inoculation: Place a standardized inoculum (e.g., a mycelial plug or spore suspension) of the target fungus at the center of each plate.
- Incubation: Incubate the plates at an optimal temperature for fungal growth.
- Data Collection: Measure the radial growth of the fungal colony over time.
- Analysis: Calculate the percentage of growth inhibition for each concentration compared to a
 control (no fungicide). Determine the MIC (the lowest concentration with no visible growth)
 and calculate the EC50 value using probit analysis or other suitable statistical methods.[12]
 [13][14]





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Caption: Workflow for determining in vitro fungicidal activity.



Sterol Profile Analysis

To investigate the impact of **Tridemorph** on sterol biosynthesis, researchers analyzed the sterol composition of fungal cells treated with the fungicide.

Experimental Protocol: Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the sterol composition of fungal cells treated with **Tridemorph**.

Materials:

- Fungal culture treated with Tridemorph
- Control fungal culture (untreated)
- Saponification reagent (e.g., methanolic potassium hydroxide)
- Extraction solvent (e.g., n-hexane or diethyl ether)
- Derivatization agent (e.g., BSTFA)
- Gas chromatograph-mass spectrometer (GC-MS)

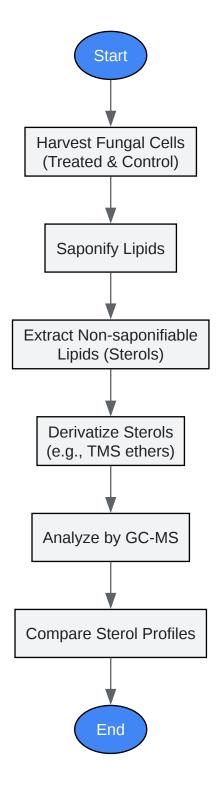
Procedure:

- Harvest and Lyse Cells: Harvest fungal mycelia and lyse the cells.
- Saponification: Saponify the total lipids to release free sterols.
- Extraction: Extract the non-saponifiable lipids (containing sterols) with an organic solvent.
- Derivatization: Convert the sterols into their trimethylsilyl (TMS) ether derivatives to improve their volatility for GC analysis.
- GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas
 chromatograph separates the different sterol components based on their boiling points and
 interactions with the column. The mass spectrometer then fragments the eluted compounds



and provides a mass spectrum for each, allowing for their identification and quantification. [11][15][16][17][18][19][20]

• Data Analysis: Compare the sterol profiles of the **Tridemorph**-treated and control samples to identify the accumulation of specific sterol intermediates and the depletion of ergosterol.





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Caption: Workflow for fungal sterol analysis by GC-MS.

Enzyme Inhibition Assays

To pinpoint the specific enzymatic targets of **Tridemorph**, in vitro enzyme inhibition assays were conducted.

Experimental Protocol: Sterol $\Delta 14$ -Reductase and $\Delta 8 \rightarrow \Delta 7$ -Isomerase Inhibition Assay

Objective: To measure the inhibitory effect of **Tridemorph** on the activity of sterol $\Delta 14$ -reductase and sterol $\Delta 8 \rightarrow \Delta 7$ -isomerase.

Materials:

- Microsomal fractions from fungal cells (containing the enzymes)
- Radiolabeled sterol substrates for each enzyme
- Tridemorph at various concentrations
- Cofactors (e.g., NADPH)
- Scintillation counter

Procedure:

- Enzyme Preparation: Isolate microsomal fractions from fungal protoplasts.
- Assay Mixture: Prepare a reaction mixture containing the microsomal fraction, a radiolabeled substrate specific for the enzyme of interest, and necessary cofactors.
- Inhibition: Add **Tridemorph** at a range of concentrations to the assay mixtures.
- Incubation: Incubate the mixtures to allow the enzymatic reaction to proceed.
- Extraction and Separation: Stop the reaction and extract the sterols. Separate the substrate from the product using thin-layer chromatography (TLC) or high-performance liquid



chromatography (HPLC).

- Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.
- Analysis: Calculate the percentage of enzyme inhibition at each Tridemorph concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[9][10][21][22]

Quantitative Efficacy of Tridemorph

The following table summarizes the reported efficacy of **Tridemorph** against various phytopathogenic fungi. It is important to note that EC50 values can vary depending on the specific fungal isolate, experimental conditions, and assay method.

Fungal Species	Disease	Crop	EC50 (µg/mL)	Reference
Blumeria graminis f. sp. hordei	Powdery Mildew	Barley	0.1 - 1.0	[23]
Mycosphaerella fijiensis	Black Sigatoka	Banana	0.5 - 2.0	[2]
Erysiphe betae	Powdery Mildew	Sugar Beet	~1.5	[13]
Sphaerotheca fuliginea	Powdery Mildew	Cucumber	~2.0	[13]
Uncinula necator	Powdery Mildew	Grape	1.0 - 5.0	[13]

Conclusion

Tridemorph stands as a testament to the power of targeted chemical intervention in crop protection. Its discovery by BASF in the 1960s provided a much-needed systemic solution for the control of devastating fungal diseases. The elucidation of its mechanism of action, the dual inhibition of sterol $\Delta 14$ -reductase and sterol $\Delta 8 \rightarrow \Delta 7$ -isomerase, has not only explained its potent fungicidal activity but has also contributed significantly to our understanding of fungal



biochemistry. The experimental protocols detailed in this guide highlight the rigorous scientific process that underpins the development of effective and selective agrochemicals. While newer fungicides have since been developed, the legacy of **Tridemorph** continues to inform the design and discovery of the next generation of crop protection agents.

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